N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

SR-BI upregulation cardiovascular reverse cholesterol transport

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 898414-57-8) is a synthetic small molecule belonging to the N-benzothiazolyl benzenesulfonamide class. It features a 6-chloro-substituted benzothiazole core linked via a propanamide chain to a 4-chlorobenzenesulfonyl moiety, with the molecular formula C₁₆H₁₂Cl₂N₂O₃S₂ and molecular weight 415.3 g/mol.

Molecular Formula C16H12Cl2N2O3S2
Molecular Weight 415.3
CAS No. 898414-57-8
Cat. No. B2702687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide
CAS898414-57-8
Molecular FormulaC16H12Cl2N2O3S2
Molecular Weight415.3
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21)
InChIKeyNGNLHZIWKQXNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 898414-57-8): Chemical Identity, Class, and Procurement Profile


N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 898414-57-8) is a synthetic small molecule belonging to the N-benzothiazolyl benzenesulfonamide class. It features a 6-chloro-substituted benzothiazole core linked via a propanamide chain to a 4-chlorobenzenesulfonyl moiety, with the molecular formula C₁₆H₁₂Cl₂N₂O₃S₂ and molecular weight 415.3 g/mol . This compound falls within a patent-protected series of N-benzothiazolyl benzenesulfonamide derivatives claimed to upregulate SR-BI (Scavenger Receptor Class B Type I) expression, a mechanism implicated in reverse cholesterol transport and atherosclerosis prevention [1]. Commercial availability is primarily through specialty chemical suppliers at ≥95% purity for research use only, with no known regulatory approvals for therapeutic applications .

Why N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide Cannot Be Interchanged with In-Class Analogs


Benzothiazole-sulfonamide/propanamide analogs sharing the 6-chloro-1,3-benzothiazol-2-yl scaffold exhibit divergent biological target engagement depending on the terminal substituent on the propanamide chain. The 4-chlorobenzenesulfonyl terminus present in CAS 898414-57-8 distinguishes it mechanistically from the 3,4-dimethoxyphenyl terminus of the widely referenced analog KY02111 (a Wnt/β-catenin signaling inhibitor used in cardiomyocyte differentiation protocols) [1]. Additionally, positional isomerism on the benzothiazole ring (6-chloro vs. 4-chloro substitution) generates regioisomers such as CAS 895455-01-3 with distinct physicochemical and potentially distinct biological profiles . Patent CN108546253A explicitly claims that substituent identity (R₁) and position on both the A-ring (benzothiazole) and B-ring (sulfonamide) modulate SR-BI upregulation potency, making direct functional substitution between analogs unreliable without comparative activity data [2].

Quantitative Differentiation Evidence for N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 898414-57-8) Versus Comparators


Structural Determinant Differentiation: 4-Chlorobenzenesulfonyl vs. 3,4-Dimethoxyphenyl Terminus Dictates Target Pathway Engagement

CAS 898414-57-8 bears a 4-chlorobenzenesulfonyl terminus on the propanamide chain, which is structurally distinct from the 3,4-dimethoxyphenyl terminus of the well-characterized analog KY02111 (CAS 1118807-13-8). KY02111 is a documented Wnt/β-catenin signaling inhibitor (EC₅₀ for cardiomyocyte differentiation promotion reported in the sub-micromolar range in hPSC models) . In contrast, CAS 898414-57-8 falls within the generic formula of patent CN108546253A, which claims SR-BI upregulation activity — a mechanistically unrelated pathway involving HDL-mediated cholesterol reverse transport [1]. No published head-to-head data exist directly comparing these two compounds in the same assay; thus, this evidence is based on structural inference and divergent patent/mechanism assignments. Procurement decisions predicated on pathway targeting (Wnt inhibition vs. SR-BI modulation) must consider this fundamental structural-pharmacological divergence.

SR-BI upregulation cardiovascular reverse cholesterol transport

Regioisomeric Differentiation: 6-Chloro vs. 4-Chloro Benzothiazole Substitution Affects Physicochemical Properties

CAS 898414-57-8 (6-chloro isomer) has a direct regioisomer, CAS 895455-01-3 (4-chloro isomer), which shares the identical molecular formula (C₁₆H₁₂Cl₂N₂O₃S₂, MW 415.3) and the 4-chlorobenzenesulfonyl-propanamide chain but differs in the chlorine substitution position on the benzothiazole ring . In benzothiazole SAR, the position of halogen substitution influences electronic distribution, dipole moment, and steric accessibility of the thiazole nitrogen for hydrogen bonding, parameters that can affect target binding and solubility [1]. Both compounds share the same computed logP (~2.9 per ZINC database predictions [2]), but regioisomerism may produce differential chromatographic retention, melting point, and intermolecular packing. No published comparative biological activity data exist for these two regioisomers in any assay system.

regioisomerism physicochemical profiling medicinal chemistry

Sulfonamide vs. Carboxamide Linker Chemistry: Impact on Metabolic Stability and Synthetic Tractability

CAS 898414-57-8 contains a sulfonamide linkage (-SO₂-NH-) connecting the propanamide chain to the 4-chlorophenyl ring, distinguishing it from carboxamide-linked analogs such as N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 63717-14-6) [1]. Sulfonamides are generally more resistant to hydrolytic metabolism than carboxamides due to the tetrahedral sulfur center and stronger S-N bond, potentially conferring longer metabolic half-life [2]. The benzenesulfonyl group also introduces additional hydrogen-bond acceptor capacity (two S=O oxygen atoms) compared to a simple carbonyl, which can enhance target binding affinity through supplementary polar interactions. The synthetic route disclosed in CN108546253A involves sulfonylation of a 2-aminobenzothiazole intermediate with a substituted benzenesulfonyl chloride, followed by further elaboration, a route that is modular and accessible compared to multi-step carboxamide couplings [3].

sulfonamide metabolic stability synthetic chemistry

Recommended Research Application Scenarios for N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 898414-57-8)


SR-BI Upregulation Screening in Cardiovascular Drug Discovery Programs

Based on patent CN108546253A [1], which claims that N-benzothiazolyl benzenesulfonamide derivatives upregulate SR-BI expression, CAS 898414-57-8 is positioned as a candidate for in vitro SR-BI reporter gene assays or HDL cholesterol uptake assays in hepatic cell lines (e.g., HepG2). Procurement is warranted for laboratories validating the patent claims or exploring structure-activity relationships around the 6-chloro substitution on the benzothiazole A-ring.

Chemical Probe for Differentiating Sulfonamide- vs. Carboxamide-Linked Benzothiazole Pharmacology

The 4-chlorobenzenesulfonyl-propanamide architecture of CAS 898414-57-8 provides a sulfonamide-containing comparator for studies benchmarking target engagement, solubility, and metabolic stability against carboxamide-linked analogs such as N-(6-chloro-1,3-benzothiazol-2-yl)acetamide [2]. This application is relevant for medicinal chemistry groups optimizing linker chemistry in benzothiazole-based lead series.

Regioisomeric Selectivity Profiling of Benzothiazole Chlorine Position

CAS 898414-57-8 (6-chloro isomer) can be procured alongside its 4-chloro regioisomer (CAS 895455-01-3) for systematic evaluation of how chlorine position on the benzothiazole ring affects biochemical activity, physicochemical properties (logD, solubility), and off-target profiles. Such paired-isomer studies are valuable for establishing SAR in lead optimization campaigns.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.